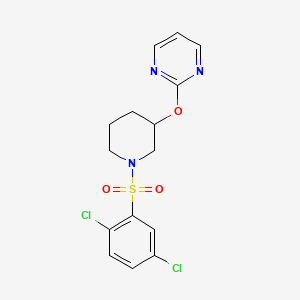
2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that has recently gained significant attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research. In
Aplicaciones Científicas De Investigación
Pharmacological Research
2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development . Researchers are exploring its efficacy in treating conditions such as inflammation, cancer, and neurological disorders.
Chemical Synthesis
This compound is valuable in the field of chemical synthesis due to its ability to act as a building block for more complex molecules. Its piperidine and pyrimidine moieties are versatile and can be modified to create a wide range of derivatives. This makes it useful in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biological Activity Studies
The biological activity of 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is of significant interest. Studies have shown that it can inhibit certain enzymes and receptors, which could lead to the development of new treatments for diseases. Its ability to modulate biological pathways is being investigated to understand its potential therapeutic benefits .
Material Science
In material science, this compound is being studied for its potential use in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics. Researchers are exploring its use in coatings, adhesives, and other applications where its stability and reactivity are advantageous .
Environmental Chemistry
The environmental impact of chemical compounds is a growing area of research. 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is being studied for its environmental fate and behavior. Understanding how it degrades and interacts with the environment can help in developing strategies for its safe use and disposal .
Agricultural Chemistry
In agriculture, this compound is being explored for its potential as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for controlling pests and weeds. Research is focused on its efficacy, safety, and environmental impact when used in agricultural settings .
Medicinal Chemistry
Medicinal chemistry is another field where this compound is gaining attention. Its structure allows for the design of new molecules with potential therapeutic effects. Researchers are investigating its role in the development of new drugs, particularly those targeting specific diseases or conditions .
Toxicology Studies
Understanding the toxicity of chemical compounds is crucial for their safe use. 2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is being studied for its toxicological profile. Research is focused on its effects on human health and the environment, helping to establish safe handling and usage guidelines .
Propiedades
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-4-5-13(17)14(9-11)24(21,22)20-8-1-3-12(10-20)23-15-18-6-2-7-19-15/h2,4-7,9,12H,1,3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILRVXDMLJIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Dichlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

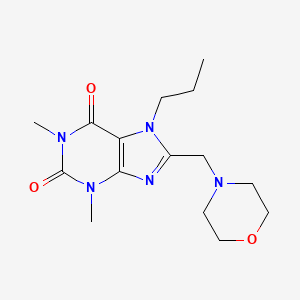
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide](/img/structure/B2611475.png)
![[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine](/img/structure/B2611476.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)

![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)


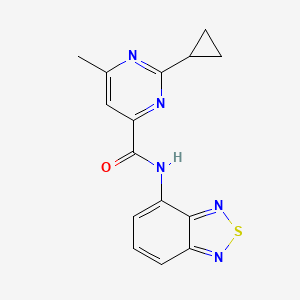
![7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B2611489.png)
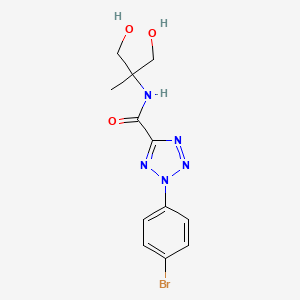
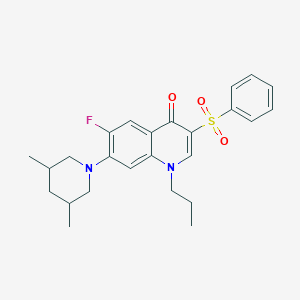

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-ethanol](/img/structure/B2611496.png)